![molecular formula C18H24N4 B7573768 N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine](/img/structure/B7573768.png)
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine, also known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. BMPP has been extensively studied for its potential use in scientific research and drug development due to its unique chemical structure and properties.
Wirkmechanismus
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D3 receptor is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for these disorders. However, the exact biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor and its role in neurological disorders. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been shown to have low toxicity and good pharmacokinetic properties. However, there are some limitations to the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine in lab experiments. Its synthesis is complex and time-consuming, which makes it difficult to produce in large quantities. Additionally, its high affinity and selectivity for the dopamine D3 receptor may limit its use in studying other receptors or pathways.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. One potential direction is the development of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a therapeutic agent for neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Another direction is the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a radioligand for imaging the dopamine D3 receptor using PET. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders and to explore its potential use in studying other receptors or pathways.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine involves a series of chemical reactions. The starting material for the synthesis is 1-(2-bromoethyl)-4-methylpiperidine, which is reacted with benzylamine to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with 2-chloropyrimidine to form N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been studied for its potential use in scientific research and drug development. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor using positron emission tomography (PET).
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(14-16-6-3-2-4-7-16)15-17-8-12-22(13-9-17)18-19-10-5-11-20-18/h2-7,10-11,17H,8-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGQZHAVMHUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.